4-(Hydroxymethyl)oxan-4-ol

Description

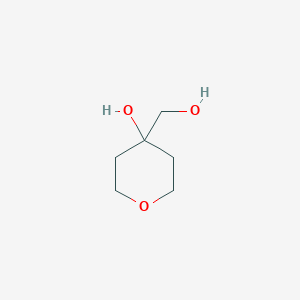

4-(Hydroxymethyl)oxan-4-ol (CAS: 1903826-84-5) is a cyclic ether derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is characterized by a six-membered oxane (tetrahydropyran) ring substituted with a hydroxymethyl (-CH₂OH) group at the 4-position. This compound exists as a clear, crystalline solid with a purity of ≥95% and is notable for its stereochemical configuration, particularly the (3R,4R) isomer, which enhances its utility in asymmetric synthesis .

Key applications include:

- Pharmaceutical Research: Serves as a building block for drug candidates targeting diseases such as cancer and metabolic disorders due to its ability to modulate receptor interactions .

- Material Science: Contributes to the development of polymers and advanced materials with tailored mechanical and thermal properties .

- Chemical Synthesis: Acts as a precursor for functionalized derivatives, enabling the creation of complex molecules in organic chemistry .

Properties

CAS No. |

87216-17-9 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

4-(hydroxymethyl)oxan-4-ol |

InChI |

InChI=1S/C6H12O3/c7-5-6(8)1-3-9-4-2-6/h7-8H,1-5H2 |

InChI Key |

WGIQIRVBICUOPR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hydroxymethyl)oxan-4-ol can be synthesized through several synthetic routes. One common method involves the catalytic hydrogenation of hydroxylated compounds using hydrogen peroxide. This reaction typically requires acidic conditions and can be catalyzed by metals such as sodium, calcium, and magnesium . The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale catalytic processes. These processes often involve the use of specialized reactors and catalysts to achieve high yields and purity. The compound is typically synthesized in a controlled environment to ensure consistent quality and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex chemical compounds.

Scientific Research Applications

4-(Hydroxymethyl)oxan-4-ol has a wide range of scientific research applications, including:

Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of citric acid and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)oxan-4-ol involves its ability to act as a catalyst in various chemical reactions. The hydroxymethyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound’s acidic nature allows it to react with metals to form metal oxides, which can further catalyze other reactions .

Comparison with Similar Compounds

trans-4-[4-(Hydroxymethyl)cyclohexyl]phenol

[4-(HydroxyMethyl)oxan-4-yl]Methanol (CAS: 89975-77-9)

5-Hydroxymethylfurfural (5-HMF)

- Structure : Furan ring with hydroxymethyl and aldehyde groups.

- Key Data: Naturally occurring in plant extracts (e.g., Rehmannia glutinosa) . Toxicity concerns: Associated with mutagenic effects in high concentrations .

- Applications : Food chemistry (flavoring agent) and renewable energy precursor .

Functional Derivatives

4-(Oxan-4-ylmethoxy)benzoic Acid

8-O-Acetylshanzhiside Methyl Ester

4-(Aminomethyl)oxazolidin-2-one Hydrochloride

- Structure: Oxazolidinone ring with aminomethyl substitution.

- Key Data :

Comparative Data Table

Key Findings

- Structural Flexibility: Cyclohexane-based analogues (e.g., trans-4-[4-(hydroxymethyl)cyclohexyl]phenol) exhibit rigidity, whereas oxane derivatives like this compound offer conformational versatility for receptor binding .

- Functional Group Impact: Hydroxymethyl groups enhance hydrophilicity and synthetic utility, while substitutions like aminomethyl (e.g., 4-(Aminomethyl)oxazolidin-2-one) introduce basicity for ionic interactions .

- Natural vs. Synthetic : 5-HMF, a natural product, contrasts with synthetic oxane derivatives in toxicity profiles and industrial applications .

Biological Activity

4-(Hydroxymethyl)oxan-4-ol, also known as 4-hydroxymethyltetrahydropyran, is a chemical compound with the molecular formula and a molecular weight of 116.16 g/mol. This compound features a hydroxymethyl group attached to a tetrahydropyran ring, making it an important building block in organic synthesis and medicinal chemistry. Its biological activity has garnered interest in various research fields, particularly in relation to its potential therapeutic applications.

The structure of this compound is characterized by a six-membered cyclic ether, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications .

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. While specific studies on the antioxidant capacity of this compound are scarce, related compounds have demonstrated significant antioxidant effects. For example, polyphenolic compounds often exhibit strong reducing capacities against free radicals . This suggests that this compound may possess similar properties that warrant further exploration.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key structural features and biological activities of selected analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-ol | Similar tetrahydropyran structure | Anticancer activity against specific cell lines |

| Hydroxymethylfurfural | Contains a furan ring | Used in food chemistry and exhibits antioxidant properties |

| Hydroxymethylpyran | Pyran ring structure | Varies in chemical properties and reactivity |

| Tetrahydro-2H-pyran-4-ol | Another tetrahydropyran derivative | Distinct applications in organic synthesis |

| (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | Similar hydroxymethyl group | Different stereochemistry affecting biological activity |

This comparison highlights the unique structural characteristics of this compound and its potential applications within medicinal chemistry.

Case Studies and Research Findings

- G-Quadruplex Targeting : In a study evaluating G4-targeting chemotypes, several natural compounds were identified as effective against cancer cells by selectively binding to G4 structures . The implications of these findings suggest that exploring derivatives of this compound could yield similar or enhanced anticancer effects.

- Antioxidant Studies : Research on other hydroxylated compounds has shown their ability to donate electrons to free radicals, thereby reducing oxidative stress . Future studies could focus on the electron donation capacity of this compound to ascertain its potential as an antioxidant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.